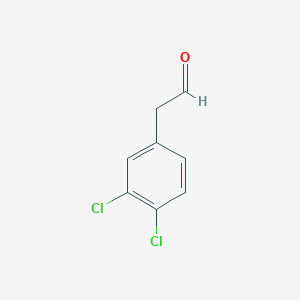

2-(3,4-Dichlorophenyl)acetaldehyde

Descripción

Contextualization within Halogenated Aromatic Aldehydes

Halogenated organic compounds are molecules that contain one or more halogen atoms. cymitquimica.com These compounds are widespread in both nature and industry and are fundamental building blocks in organic synthesis. cymitquimica.com The presence of halogen atoms, such as chlorine, can significantly influence the electronic properties and reactivity of a molecule. In the case of aromatic aldehydes, halogen substituents can impact the reactivity of both the aromatic ring and the aldehyde group.

2-(3,4-Dichlorophenyl)acetaldehyde belongs to this class of halogenated aromatic aldehydes. The two chlorine atoms on the phenyl ring are electron-withdrawing, which can affect the electrophilicity of the aldehyde's carbonyl carbon and the reactivity of the adjacent alpha-carbon. This electronic modification is a key feature that chemists can leverage in synthetic design.

Significance as a Synthetic Intermediate in Organic Chemistry

The primary significance of this compound in academic and industrial research lies in its role as a synthetic intermediate. Its structure provides a scaffold upon which more complex molecules can be built. The aldehyde functional group is highly versatile and can participate in a wide array of chemical transformations, including:

Reductive Amination: Reaction with amines to form substituted phenethylamines.

Wittig Reaction: Reaction with phosphorus ylides to form substituted styrenes.

Aldol (B89426) Condensation: Reaction with enolates or enols to form β-hydroxy aldehydes or ketones.

Oxidation: Conversion to the corresponding carboxylic acid, 2-(3,4-Dichlorophenyl)acetic acid.

Reduction: Conversion to the corresponding alcohol, 2-(3,4-Dichlorophenyl)ethanol (B143686).

These transformations allow for the introduction of the 3,4-dichlorophenyl ethyl moiety into a larger molecular framework, a structural motif that can be of interest in the development of new materials and biologically active compounds.

Overview of Current Research Landscape and Gaps

The current research landscape for this compound is characterized by its availability from commercial suppliers, indicating its use in undisclosed synthetic processes, likely in industrial research and development. However, detailed academic studies focusing specifically on the reactivity and applications of this particular aldehyde are not abundant in publicly accessible literature.

A significant gap exists in the form of comprehensive studies detailing the reaction kinetics, mechanistic pathways, and the full scope of its synthetic utility. While the general reactivity of aromatic aldehydes is well-established, specific data on how the 3,4-dichloro substitution pattern influences these reactions for this compound is limited. Further research could uncover novel applications and reaction conditions tailored to this specific molecule, potentially leading to the discovery of new compounds with interesting properties.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(3,4-dichlorophenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,4-5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGCIXTSHNCIYBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40457559 | |

| Record name | 2-(3,4-dichlorophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93467-56-2 | |

| Record name | 2-(3,4-dichlorophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 3,4 Dichlorophenyl Acetaldehyde

Conventional Chemical Synthesis Routes

Conventional approaches to synthesizing 2-(3,4-Dichlorophenyl)acetaldehyde rely on established organic chemistry transformations. These routes offer reliable, albeit sometimes multi-step, methods for obtaining the target aldehyde.

Multi-step Preparations from Precursors

The synthesis of this compound often begins with precursors such as 3,4-dichlorophenylacetic acid or its derivatives. These precursors undergo a series of chemical modifications to yield the desired aldehyde.

A common strategy for producing this compound involves a two-step sequence starting from a derivative of 3,4-dichlorophenylacetic acid, such as its corresponding ester. The initial step is the reduction of the ester to the corresponding alcohol, 2-(3,4-dichlorophenyl)ethanol (B143686). This transformation can be accomplished using various reducing agents.

Following the successful reduction to the alcohol, the intermediate 2-(3,4-dichlorophenyl)ethanol is then subjected to an oxidation step to yield the final product, this compound.

A research article details a similar multi-step synthesis for the isomeric 2-(3,5-dichlorophenyl)acetaldehyde, which provides a strong model for the synthesis of the 3,4-dichloro isomer. In this analogous process, 2-(3,5-dichlorophenyl)acetic acid is first reduced to 2-(3,5-dichlorophenyl)ethanol. This is followed by oxidation of the alcohol to the aldehyde.

| Step | Transformation | Reactants | Reagents | Product |

| 1 | Reduction | 2-(3,5-dichlorophenyl)acetic acid | borane tetrahydrofuran (B95107) complex | 2-(3,5-dichlorophenyl)ethanol |

| 2 | Oxidation | 2-(3,5-dichlorophenyl)ethanol | Dess-Martin periodinane | 2-(3,5-dichlorophenyl)acetaldehyde |

This table illustrates a representative two-step synthesis for a closely related isomer, providing a likely pathway for the synthesis of this compound.

The oxidation of the precursor alcohol, 2-(3,4-dichlorophenyl)ethanol, is a critical step in several synthetic routes to this compound. This transformation requires a careful selection of oxidizing agents to ensure the reaction stops at the aldehyde stage and does not proceed to the carboxylic acid.

One widely used and effective reagent for this purpose is Pyridinium (B92312) chlorochromate (PCC). PCC is known for its ability to selectively oxidize primary alcohols to aldehydes in a controlled manner. The reaction is typically carried out in an anhydrous solvent, such as dichloromethane, to prevent over-oxidation.

The general mechanism of PCC oxidation involves the formation of a chromate (B82759) ester intermediate from the alcohol, followed by an elimination reaction that yields the aldehyde, Cr(IV), and pyridinium hydrochloride.

For the synthesis of the analogous 2-(3,5-dichlorophenyl)acetaldehyde, Dess-Martin periodinane has been successfully employed as the oxidizing agent. This reagent is known for its mild reaction conditions and high efficiency in converting primary alcohols to aldehydes.

| Oxidizing Agent | Substrate | Product | Key Features |

| Pyridinium chlorochromate (PCC) | Primary Alcohols | Aldehydes | Selective oxidation, prevents over-oxidation to carboxylic acids in anhydrous conditions. |

| Dess-Martin Periodinane | 2-(3,5-dichlorophenyl)ethanol | 2-(3,5-dichlorophenyl)acetaldehyde | Mild conditions, high yield for the analogous isomer. |

This table summarizes common oxidation protocols applicable to the synthesis of this compound from its alcohol precursor.

Decarboxylation reactions provide another avenue for the synthesis of this compound. These methods typically involve the removal of a carboxyl group from a suitable precursor molecule.

One such approach is the Darzens condensation, which involves the reaction of an aldehyde or ketone with an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester). Subsequent hydrolysis and decarboxylation of this glycidic ester can yield an aldehyde. For the synthesis of this compound, 3,4-dichlorobenzaldehyde (B146584) could be reacted with an α-haloacetate ester.

Another relevant method is the oxidative decarboxylation of arylacetic acids. This process combines oxidation and the removal of carbon dioxide to convert an arylacetic acid, such as 3,4-dichlorophenylacetic acid, directly into the corresponding aryl aldehyde. Various catalytic systems, including those based on copper and manganese, have been shown to facilitate the oxidative decarboxylation of dihydroxyphenylacetic acids.

A patent for the synthesis of the related 2,4-dichlorophenyl acetaldehyde (B116499) describes a process involving a decarboxylation step. This process starts with the reaction of 2,4-dichlorobenzaldehyde (B42875) and methyl acetoacetate, followed by hydrolysis and then an acid-catalyzed decarboxylation to yield the final aldehyde product. This suggests a viable, analogous route for the 3,4-dichloro isomer.

| Decarboxylation Method | Precursors | Key Steps |

| Darzens Condensation | 3,4-Dichlorobenzaldehyde, α-haloacetate ester | Formation of α,β-epoxy ester followed by hydrolysis and decarboxylation. |

| Oxidative Decarboxylation | 3,4-Dichlorophenylacetic acid | Direct conversion to the aldehyde through combined oxidation and CO2 removal. |

| Analogous Patent Method | 3,4-Dichlorobenzaldehyde, Methyl acetoacetate | Condensation, hydrolysis, and acid-catalyzed decarboxylation. |

This table outlines various decarboxylation-based strategies that can be applied to the synthesis of this compound.

Catalytic Systems Employed in Synthesis

Both base and acid catalysis are employed in different stages of the synthesis of this compound and its analogs.

Base-Catalyzed Methods: The Darzens condensation is a classic example of a base-catalyzed reaction. A base is used to deprotonate the α-haloester, generating a nucleophilic carbanion that then attacks the carbonyl carbon of the aldehyde. Common bases used for this purpose include sodium ethoxide, potassium tert-butoxide, and sodium amide. More recently, phosphazene bases have been shown to be highly effective in promoting Darzens reactions under mild conditions.

Acid-Catalyzed Methods: Acid catalysis is particularly relevant in the decarboxylation step of certain synthetic routes. As described in a patent for the 2,4-dichloro isomer, an intermediate is acidified to a pH of 2-3 using acids such as formic acid, acetic acid, hydrochloric acid, or sulfuric acid to induce decarboxylation and form the final aldehyde product. This step is crucial for the successful formation of the phenylacetaldehyde (B1677652) derivative.

| Catalysis Type | Reaction | Role of Catalyst | Examples of Catalysts |

| Base-Catalyzed | Darzens Condensation | Deprotonation of α-haloester to form a nucleophile. | Sodium ethoxide, Potassium tert-butoxide, Phosphazene bases. |

| Acid-Catalyzed | Decarboxylation | Promotes the elimination of carbon dioxide from an intermediate. | Formic acid, Acetic acid, Hydrochloric acid, Sulfuric acid. |

This table details the application of acid and base catalysis in the synthesis of this compound and related compounds.

Metal-Mediated Transformations

The synthesis of this compound can be approached through several metal-catalyzed reactions, primarily by functionalizing the corresponding styrene (B11656) derivative, 3,4-dichlorostyrene (B1582808). Two prominent methods are the Wacker-type oxidation and hydroformylation, each presenting distinct advantages and challenges.

Wacker-Type Oxidation: The Wacker oxidation is a well-established industrial process that traditionally converts terminal alkenes into methyl ketones using a palladium catalyst, with a co-oxidant like copper chloride to regenerate the active palladium species. libretexts.orgorganic-chemistry.org Applying this to 3,4-dichlorostyrene would typically yield 1-(3,4-dichlorophenyl)ethanone (the Markovnikov product). However, modifications to the standard Wacker process can favor the formation of the aldehyde (the anti-Markovnikov product). rsc.org Achieving high selectivity for the linear aldehyde product from a styrene derivative is a significant challenge and often requires specialized ligands or reaction conditions to control the regioselectivity of the initial nucleophilic attack by water. libretexts.orgrsc.org Recent advancements have explored different metal catalysts and more environmentally benign oxidants to improve the efficiency and greenness of the process. rsc.org

Hydroformylation (Oxo Process): Hydroformylation involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene, typically using rhodium or cobalt catalysts under high pressure of carbon monoxide and hydrogen. wikipedia.org When applied to 3,4-dichlorostyrene, this reaction can produce two isomeric aldehydes: the desired linear product, this compound, and the branched product, 2-(3,4-dichlorophenyl)propanal. The ratio of these products (l/b ratio) is highly dependent on the catalyst system, particularly the choice of phosphine (B1218219) ligands. wikipedia.orgpsu.edu While traditional systems often favor the branched aldehyde with styrenes, modern research has identified specific ligand architectures, such as certain tetraphosphorus (B14172348) ligands, that can achieve surprisingly high regioselectivity for the linear aldehyde. nih.gov

| Method | Catalyst System | Reactants | Key Challenge | Typical Product(s) |

|---|---|---|---|---|

| Wacker-Type Oxidation | PdCl2/CuCl2 | Alkene, H2O, O2 | Controlling regioselectivity (Markovnikov vs. anti-Markovnikov) | Ketone (major) and/or Aldehyde (minor) |

| Hydroformylation | Rh or Co complex with phosphine ligands | Alkene, CO, H2 | Controlling regioselectivity (linear vs. branched) | Linear and Branched Aldehydes |

Process Optimization and Reaction Efficiency

Optimizing the synthesis of this compound is crucial for industrial viability, focusing on maximizing yield, minimizing waste, and ensuring a robust and reproducible process. Methodologies like Quality by Design (QbD) are employed to systematically understand and control the reaction. acs.org This involves identifying Critical Process Parameters (CPPs)—such as temperature, pressure, catalyst loading, solvent choice, and reactant concentration—and studying their impact on Critical Quality Attributes (CQAs) like product purity and yield. acs.orgnih.gov

For a multi-step synthesis, "telescoping" reactions, where intermediates are not isolated, can significantly improve efficiency by reducing unit operations, solvent usage, and waste generation. acs.org Automated systems coupled with analytical techniques like HPLC allow for rapid exploration of the reaction space and swift optimization using Design of Experiments (DoE) principles. nih.gov For instance, in a hydroformylation reaction, the optimization would focus on the partial pressures of CO and H2, catalyst-to-ligand ratio, and temperature to maximize the linear-to-branched aldehyde ratio. psu.edu In a Wacker oxidation, parameters would include catalyst and co-oxidant concentrations and oxygen pressure to enhance selectivity. libretexts.org The goal is to develop a process with a low process mass intensity (PMI), reflecting a greener and more efficient synthesis. nih.gov

| Parameter Category | Specific Examples | Impact |

|---|---|---|

| Reaction Conditions | Temperature, Pressure, Reaction Time | Affects reaction rate, selectivity, and stability of reactants/catalysts. |

| Reagent Stoichiometry | Catalyst/Ligand Ratio, Substrate Concentration | Influences catalyst activity, selectivity, and overall conversion. |

| Solvent System | Solvent Type, Co-solvents | Impacts solubility, reaction rates, and downstream processing. |

| Process Design | Batch vs. Flow, Step-telescoping | Determines overall process efficiency, throughput, and waste generation. |

Biocatalytic Approaches and Enzymatic Transformations

Biocatalysis offers a powerful alternative to traditional chemistry, leveraging the high selectivity and efficiency of enzymes to perform specific chemical transformations under mild conditions.

Enzymatic Reduction of Related Ketones and Aldehydes (e.g., using ketoreductases/alcohol dehydrogenases)

Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are classes of oxidoreductase enzymes that catalyze the interconversion of ketones/aldehydes and their corresponding alcohols. elifesciences.org These enzymes are highly valued in industrial synthesis for their ability to produce chiral alcohols with high enantiomeric excess from prochiral ketones. elifesciences.orgrsc.org The reaction requires a nicotinamide (B372718) cofactor, either NADH or NADPH, which acts as the hydride donor for the reduction. nih.gov

While these enzymes primarily catalyze reductions, the reaction is reversible. ymdb.ca In the context of this compound, an ADH could catalyze its reduction to 2-(3,4-dichlorophenyl)ethanol. Conversely, the oxidation of this alcohol could, in principle, yield the target aldehyde. Enzymes with broad substrate specificity, such as Phenylacetaldehyde Reductase (PAR) from Rhodococcus sp., have been shown to act on various aryl ketones and alkanones. nih.gov The successful reduction of structurally similar substrates, like substituted acetophenones, by KREDs from organisms such as Pichia glucozyma and various Lactobacillus species, demonstrates the potential of these biocatalysts to handle halogenated aromatic compounds. google.comrsc.org

| Enzyme Source/Name | Substrate Type | Product | Key Feature | Reference |

|---|---|---|---|---|

| Pichia glucozyma (KRED1-Pglu) | Substituted Acetophenones | Chiral Secondary Alcohols | Activity correlates with electronic effects of substituents. | rsc.org |

| Rhodococcus sp. ST-10 (PAR) | Aryl Ketones, 2-Alkanones | Chiral Alcohols | Broad substrate specificity and high enantioselectivity. | nih.gov |

| Lactobacillus kefir (ADH-LK) | Substituted Acetophenones | (S)-Alcohols | Engineered variants show reversed enantioselectivity. | google.com |

| Candida magnoliae (ADHA) | Various Ketones | Chiral Alcohols | Excellent enantioselectivity but moderate stability. | elifesciences.org |

Biocatalyst Engineering for Enhanced Activity and Selectivity

Wild-type enzymes are rarely perfect for industrial applications, often exhibiting insufficient stability, low activity towards non-natural substrates, or incorrect stereoselectivity. acs.org Protein engineering provides powerful tools to tailor enzymes for specific processes. Strategies include directed evolution, which mimics natural selection in the lab through iterative cycles of gene mutation and screening, and structure-guided rational design, which uses knowledge of the enzyme's three-dimensional structure to make targeted mutations. rsc.orgnih.gov

A common challenge is the trade-off between enzyme stability and activity; however, combining mutations from separate evolutionary paths can lead to variants with simultaneous improvements. acs.orgacs.org For example, researchers successfully engineered a ketoreductase from Lactobacillus brevis (LbCR) for the synthesis of an atorvastatin (B1662188) precursor. By combining mutations that enhanced thermostability with those that increased activity, they created a final variant with a 1944-fold longer half-life and a 3.2-fold higher catalytic efficiency. acs.orgfigshare.com Similarly, a KRED from Sporidiobolus salmonicolor was engineered for a precursor to the drug ipatasertib, resulting in a 10-amino acid variant with a 64-fold higher catalytic rate and improved process robustness. nih.govresearchgate.net These techniques could be applied to develop a bespoke KRED or ADH for the efficient and selective transformation of a 3,4-dichlorophenyl substrate.

| Engineering Strategy | Description | Example Outcome | Reference |

|---|---|---|---|

| Directed Evolution | Iterative mutation and screening to find improved variants. | Increased thermal stability and/or activity. | rsc.orgacs.org |

| Structure-Guided Design | Targeted mutations based on the enzyme's 3D structure and active site. | Enhanced stereoselectivity or altered substrate scope. | nih.gov |

| Combinational Mutagenesis | Combining beneficial single mutations into one variant. | Simultaneous improvement in stability and activity. | acs.org |

| Mutational Scanning | Systematic mutation of residues to identify "hot spots" for improvement. | Creation of a 10-mutant KRED with a 64-fold higher kcat. | nih.govresearchgate.net |

Cofactor Recycling Systems in Biocatalysis

The high cost of nicotinamide cofactors (NADH and NADPH) makes their use in stoichiometric amounts economically prohibitive for large-scale synthesis. rsc.org Therefore, efficient in situ cofactor recycling is essential for any industrial biocatalytic reduction process. The most common approach is a substrate-coupled system, where a second enzyme regenerates the cofactor that is consumed by the primary production enzyme.

In this setup, a cheap sacrificial co-substrate is oxidized by a dehydrogenase, which concurrently reduces the oxidized cofactor (NAD⁺ or NADP⁺) back to its active form (NADH or NADPH). For NADPH-dependent KREDs, a widely used system pairs glucose dehydrogenase (GDH) with glucose as the co-substrate. acs.orgresearchgate.net As the KRED reduces the target ketone to an alcohol, it oxidizes NADPH to NADP⁺. The GDH then oxidizes glucose to gluconolactone, reducing the NADP⁺ back to NADPH, thus completing the catalytic cycle. This allows a very small amount of the expensive cofactor to be recycled thousands of times, dramatically improving the process economics. Another common system uses isopropanol (B130326) as the co-substrate, which is oxidized to acetone (B3395972) by a suitable ADH. rsc.org

| Cofactor | Recycling Enzyme | Co-substrate | Byproduct |

|---|---|---|---|

| NADPH | Glucose Dehydrogenase (GDH) | Glucose | Gluconolactone |

| NADH | Formate Dehydrogenase (FDH) | Formate | CO2 |

| NAD(P)H | Alcohol Dehydrogenase (ADH) | Isopropanol | Acetone |

Chemical Reactivity and Mechanistic Investigations of 2 3,4 Dichlorophenyl Acetaldehyde

Characteristic Reactions of the Aldehyde Functional Group

The aldehyde functional group in 2-(3,4-Dichlorophenyl)acetaldehyde is the primary site of its reactivity, undergoing several characteristic reactions.

Nucleophilic Addition Reactions

The most fundamental reaction of aldehydes and ketones is nucleophilic addition. pressbooks.publibretexts.org In this process, a nucleophile attacks the electrophilic carbonyl carbon. This leads to the rehybridization of the carbonyl carbon from sp² to sp³ and the formation of a tetrahedral alkoxide intermediate. pressbooks.publibretexts.orglibretexts.org Subsequent protonation of this intermediate by an acid yields an alcohol. pressbooks.publibretexts.orglibretexts.org

The general mechanism can be summarized as follows:

Nucleophilic Attack: A nucleophile, denoted as :Nu⁻, approaches the carbonyl carbon. pressbooks.publibretexts.org

Intermediate Formation: A tetrahedral alkoxide ion intermediate is formed. pressbooks.publibretexts.orglibretexts.org

Protonation: The alkoxide intermediate is protonated by an acid to give the final alcohol product. pressbooks.publibretexts.org

Aldehydes are generally more reactive than ketones in nucleophilic addition reactions due to both steric and electronic factors. pressbooks.pub Sterically, aldehydes have only one large substituent bonded to the carbonyl carbon, making them less hindered than ketones which have two. libretexts.org Electronically, the carbonyl group of an aldehyde is more polarized, rendering it more susceptible to nucleophilic attack. pressbooks.pub

Condensation Reactions (e.g., Aldol (B89426), Claisen-Schmidt, Schiff Base Formation)

Aldol Condensation: This reaction involves the dimerization of an aldehyde or ketone to form a β-hydroxy aldehyde or ketone. libretexts.org For an aldol reaction to occur, at least one of the reactants must possess alpha-hydrogens. libretexts.org The reaction can be catalyzed by either acid or base. magritek.com The initial product, a β-hydroxy carbonyl compound, can subsequently undergo dehydration to yield an α,β-unsaturated carbonyl compound, a process known as aldol condensation. libretexts.orgwikipedia.org

Claisen-Schmidt Condensation: This is a specific type of crossed aldol condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org This reaction is crucial for synthesizing α,β-unsaturated carbonyl compounds. numberanalytics.com For instance, the reaction of an enolizable ketone with an aromatic aldehyde like benzaldehyde (B42025) is a classic example. libretexts.orgwikipedia.org The use of a strong base, such as sodium hydroxide, is often employed to drive the reaction. numberanalytics.com

Schiff Base Formation: Schiff bases are formed through the condensation of an aldehyde or ketone with a primary amine. arpgweb.com This reaction involves the formation of a C=N-R group, where the carbonyl group is replaced by an imine or azomethine group. arpgweb.com Schiff bases derived from aromatic aldehydes are generally more stable than those from aliphatic aldehydes due to effective conjugation. arpgweb.com

Influence of the Dichlorophenyl Moiety on Reactivity

The 3,4-dichlorophenyl group significantly influences the reactivity of the acetaldehyde (B116499) moiety through electronic effects and also determines the potential for substitution reactions on the aromatic ring.

Electronic Effects of Halogen Substituents

Halogen substituents on an aromatic ring exert two opposing electronic effects:

Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the benzene (B151609) ring through the sigma bond. stackexchange.comlibretexts.org This is a deactivating effect, making the ring less electron-rich and thus less reactive towards electrophiles. stackexchange.com

Resonance Effect (+R): The lone pairs of electrons on the halogen atom can be delocalized into the aromatic ring, donating electron density, particularly to the ortho and para positions. stackexchange.com

Aromatic Electrophilic and Nucleophilic Substitution Potential

Aromatic Electrophilic Substitution (EAS): Electrophilic aromatic substitution is a fundamental reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.commsu.edu The reaction generally proceeds through a two-step mechanism involving the formation of a positively charged intermediate called a benzenonium ion or sigma complex. msu.edu

The presence of the two chlorine atoms on the phenyl ring of this compound deactivates the ring towards electrophilic attack. stackexchange.comopenstax.org Chlorine atoms are considered deactivating groups but are ortho-, para-directing. stackexchange.com In a disubstituted benzene ring, the directing effects of the existing substituents determine the position of further substitution. msu.edu In 3,4-dichlorobenzene, the directing influences of the two chlorine atoms are reinforcing. msu.edu

Nucleophilic Aromatic Substitution (SNA_r): While aromatic rings are typically electron-rich and react with electrophiles, nucleophilic aromatic substitution can occur under specific conditions. wikipedia.orgbyjus.com This reaction is favored when the aromatic ring is substituted with strong electron-withdrawing groups, particularly at the ortho and para positions relative to a good leaving group (like a halide). wikipedia.orglibretexts.org These electron-withdrawing groups help to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. wikipedia.org

For this compound, the chlorine atoms themselves can act as leaving groups in a nucleophilic aromatic substitution reaction, although this typically requires harsh reaction conditions or the presence of additional activating groups. youtube.comacs.org The presence of electron-withdrawing groups increases the rate of nucleophilic aromatic substitution. byjus.com

Reaction Kinetics and Thermodynamic Considerations

The reactivity of this compound is dictated by the aldehyde functional group and influenced by the electronic effects of the 3,4-dichlorophenyl substituent. The two chlorine atoms on the phenyl ring are electron-withdrawing groups, which are expected to impact the electron density at the carbonyl carbon of the aldehyde. This, in turn, influences the rates and equilibria of its reactions.

Theoretical Framework for Reactivity:

The Hammett equation provides a framework for quantifying the effect of substituents on the reactivity of aromatic compounds. dalalinstitute.comviu.cacambridge.org This linear free-energy relationship correlates the reaction rate constants or equilibrium constants of a series of reactions with a parameter that represents the electronic effect of the substituent. dalalinstitute.com For this compound, the electron-withdrawing nature of the chloro-substituents would be reflected in the Hammett substituent constant (σ). Generally, electron-withdrawing groups stabilize negative charges and destabilize positive charges that may develop in the transition state or product of a reaction. nih.gov

Expected Kinetic and Thermodynamic Behavior:

Oxidation: The oxidation of the aldehyde group to a carboxylic acid is a common reaction. The rate of this reaction would be influenced by the nature of the oxidizing agent and the reaction conditions. The electron-withdrawing dichlorophenyl group is expected to affect the stability of any charged intermediates formed during the oxidation process.

Reduction: The reduction of the aldehyde to the corresponding alcohol, 2-(3,4-Dichlorophenyl)ethanol (B143686), is another fundamental transformation. The thermodynamics of this reduction, including the enthalpy and Gibbs free energy of the reaction, would provide insight into the spontaneity and position of the equilibrium.

Despite these theoretical expectations, a thorough search of scientific databases and literature has not yielded specific experimental or computational data for the reaction kinetics and thermodynamics of this compound. Detailed research findings, including data tables with rate constants, activation energies for specific reactions, or thermodynamic values like enthalpy of formation or Gibbs free energy of reaction, are not available in the public domain.

Studies on related compounds, such as 2,4-dichlorophenol, have explored their decomposition kinetics under specific conditions like supercritical water oxidation, but these are not directly transferable to the reactivity of the aldehyde functional group in this compound. elsevierpure.comresearchgate.net Similarly, while extensive kinetic data exists for the oxidation of acetaldehyde itself, the influence of the bulky and electronically different 3,4-dichlorophenyl group would lead to significantly different kinetic parameters. dtu.dk

Without dedicated experimental or computational studies on this compound, any discussion on its reaction kinetics and thermodynamics remains speculative and qualitative. The generation of detailed, informative, and scientifically accurate content, including the requested data tables, is therefore not possible at this time.

Advanced Spectroscopic and Analytical Characterization

Vibrational Spectroscopy for Structural Analysis

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. Infrared (IR) and Raman spectroscopy are complementary techniques that provide a fingerprint of the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The spectrum of 2-(3,4-Dichlorophenyl)acetaldehyde is expected to show characteristic absorption bands corresponding to its aldehyde and dichlorophenyl moieties.

Key expected absorptions include:

Aldehyde C-H Stretch : A distinctive pair of weak to medium bands is anticipated around 2850-2700 cm⁻¹. The band at the lower frequency is particularly characteristic of the C-H bond of an aldehyde group.

Carbonyl (C=O) Stretch : A very strong and sharp absorption band is expected in the region of 1740-1720 cm⁻¹. The exact position can be influenced by conjugation, though the effect is transmitted through a methylene (B1212753) group in this case. For acetaldehyde (B116499) itself, this peak is found around 1743 cm⁻¹. researchgate.net

Aromatic C=C Stretch : The 3,4-disubstituted benzene (B151609) ring should give rise to several bands in the 1600-1450 cm⁻¹ region.

Aromatic C-H Stretch : These absorptions appear above 3000 cm⁻¹.

C-Cl Stretch : The carbon-chlorine stretching vibrations for aromatic chlorides typically appear as strong bands in the 850-550 cm⁻¹ region. For related dichlorophenyl compounds, these vibrations have been noted. nih.gov

Aromatic C-H Bending (Out-of-Plane) : The substitution pattern on the benzene ring determines the position of these strong bands in the 900-675 cm⁻¹ region. For a 1,2,4-trisubstituted benzene ring, characteristic bands are expected around 885-800 cm⁻¹.

Table 1: Predicted FT-IR Spectral Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | > 3000 | Medium to Weak |

| Aldehyde C-H Stretch | ~2850 and ~2750 | Weak to Medium |

| Carbonyl (C=O) Stretch | 1740 - 1720 | Strong, Sharp |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |

| Aromatic C-H Bending | 900 - 800 | Strong |

| C-Cl Stretch | 850 - 550 | Strong |

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, complementing FT-IR data. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar and symmetric bonds.

For this compound, the Raman spectrum would be expected to prominently feature:

Aromatic Ring Vibrations : The symmetric stretching vibrations of the dichlorinated benzene ring are expected to produce strong Raman signals. Studies on similar molecules like 2,4-dichlorobenzonitrile (B1293624) have utilized Raman spectroscopy for detailed vibrational analysis. nih.gov

C=C Aromatic Stretch : Bands in the 1600-1550 cm⁻¹ region are characteristic.

C-Cl Symmetric Stretch : The symmetric stretching of the C-Cl bonds would also be Raman active.

Carbonyl (C=O) Stretch : The C=O stretch, while strong in the IR, is also observable in the Raman spectrum, typically in a similar region around 1740-1720 cm⁻¹.

The complementary nature of FT-IR and Raman spectroscopy allows for a more complete assignment of the vibrational modes of the molecule. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides information about the chemical environment, connectivity, and stereochemistry of the atoms.

The ¹H NMR spectrum of this compound would display distinct signals for the aldehydic, methylene, and aromatic protons.

Aldehydic Proton (-CHO) : This proton is highly deshielded and is expected to appear as a triplet at approximately δ 9.7-9.8 ppm due to coupling with the adjacent methylene protons. For acetaldehyde, the aldehydic proton signal appears around δ 9.79. rsc.org

Methylene Protons (-CH₂-) : These two protons are adjacent to both the aromatic ring and the carbonyl group. They are expected to resonate as a doublet in the range of δ 3.7-4.0 ppm, coupled to the single aldehydic proton.

Aromatic Protons (Ar-H) : The 3,4-dichloro substitution pattern results in three aromatic protons with distinct chemical environments. They would appear in the aromatic region (δ 7.0-7.6 ppm). One proton would likely appear as a doublet, another as a doublet of doublets, and the third as a doublet, reflecting their coupling relationships. For instance, in a related compound, 4,5-dihydro-6-(3,4-dichlorophenyl)-pyridazin-3(2H)-one, the aromatic protons are observed in this region. researchgate.net

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aldehydic (-CHO) | 9.7 - 9.8 | Triplet (t) |

| Methylene (-CH₂-) | 3.7 - 4.0 | Doublet (d) |

| Aromatic (Ar-H) | 7.0 - 7.6 | Doublets (d), Doublet of Doublets (dd) |

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, eight distinct signals are expected.

Carbonyl Carbon (C=O) : This carbon is the most deshielded, with its signal expected to appear far downfield, typically in the range of δ 195-205 ppm. The carbonyl carbon of acetaldehyde, for example, resonates around 200 ppm. docbrown.info

Methylene Carbon (-CH₂-) : This carbon is attached to both the aromatic ring and the carbonyl group and is expected to have a chemical shift in the range of δ 45-55 ppm.

Aromatic Carbons : Six signals are expected for the six carbons of the benzene ring.

The two carbons directly bonded to chlorine atoms (C-3 and C-4) would be shifted downfield.

The carbon atom bonded to the acetaldehyde moiety (C-1) would also be shifted.

The remaining three carbons bearing hydrogen atoms would resonate at positions influenced by the electronic effects of the chloro and acetylmethyl substituents. Aromatic carbons typically appear in the δ 125-140 ppm range. oregonstate.edu

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 195 - 205 |

| Aromatic (C-Cl) | 130 - 140 |

| Aromatic (C-C) | 130 - 140 |

| Aromatic (C-H) | 125 - 135 |

| Methylene (-CH₂-) | 45 - 55 |

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, typically using ultraviolet-visible (UV-Vis) light, provides information about the electronic transitions within a molecule. Aldehydes exhibit characteristic absorptions due to the promotion of electrons in the carbonyl group.

For this compound, two main transitions are expected:

n → π* Transition : This is a weak absorption resulting from the excitation of a non-bonding electron (from one of the lone pairs on the oxygen atom) to the antibonding π* orbital of the carbonyl group. It typically occurs at longer wavelengths, around 270-300 nm for simple aldehydes. masterorganicchemistry.com

π → π* Transition : This is a much stronger absorption corresponding to the promotion of an electron from the π bonding orbital to the π* antibonding orbital of the carbonyl group and the aromatic ring. This transition is expected at a shorter wavelength, typically below 250 nm. The presence of the dichlorophenyl ring, a chromophore, will likely lead to complex absorptions in the UV region. The absorption maxima can be sensitive to the solvent used. masterorganicchemistry.com For indole-3-acetaldehyde, maxima are observed at 244, 260, and 300 nm. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The UV-Vis spectrum of this compound is primarily dictated by the chromophores present in its structure: the dichlorinated benzene ring and the aldehyde carbonyl group.

The benzene ring gives rise to characteristic absorptions in the UV region. The presence of chlorine substituents and the acetaldehyde side chain influences the position and intensity of these absorption bands. Generally, aromatic systems exhibit two main absorption bands: the E-band (ethylenic) and the B-band (benzenoid), which arise from π → π* transitions. For substituted benzenes, these bands can shift to longer wavelengths (bathochromic shift). The aldehyde group contains a carbonyl (C=O) functional group, which can undergo an n → π* transition. This transition is typically weak and appears at a longer wavelength than the π → π* transitions of the aromatic ring.

While specific experimental spectra for this compound are not extensively published, the expected absorption maxima (λmax) can be inferred from data on similar compounds like other dichlorophenyl derivatives and aromatic aldehydes. researchgate.netresearchgate.net The delocalization of electrons between the aromatic ring and the carbonyl group can further influence the spectral features. libretexts.orgbath.ac.uk

Table 1: Predicted UV-Vis Absorption Data for this compound

| Chromophore | Electronic Transition | Predicted λmax Range (nm) | Molar Absorptivity (ε) |

| Dichlorophenyl Ring | π → π* (E-band) | 200 - 230 | High |

| Dichlorophenyl Ring | π → π* (B-band) | 250 - 290 | Moderate |

| Aldehyde (C=O) | n → π* | 280 - 320 | Low |

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and elucidating its structure through the analysis of fragmentation patterns. For this compound (molecular weight: 189.04 g/mol ), electron ionization (EI) would produce a molecular ion peak [M]+• at m/z 188/190/192, reflecting the isotopic distribution of the two chlorine atoms (³⁵Cl and ³⁷Cl).

The fragmentation of the molecular ion provides structural information. Key fragmentation pathways for this compound are predicted to involve:

Loss of a hydrogen radical (•H): Formation of a stable acylium ion [M-1]⁺ at m/z 187/189/191.

Loss of the formyl radical (•CHO): Cleavage of the bond between the aromatic ring and the acetaldehyde side chain, resulting in a dichlorobenzyl cation [C₇H₅Cl₂]⁺ at m/z 159/161/163. This is often a prominent peak.

Alpha-cleavage: Fission of the C-C bond adjacent to the carbonyl group, leading to the loss of a dichlorophenylmethyl radical and the formation of the [CHO]⁺ ion at m/z 29.

Loss of carbon monoxide (CO): From the [M-1]⁺ ion, leading to the [C₇H₅Cl₂]⁺ ion at m/z 159/161/163.

The fragmentation pattern of acetaldehyde itself shows characteristic ions at m/z 44 (molecular ion), 43 ([M-H]⁺), and 29 ([CHO]⁺), which supports the predicted fragmentation of its dichlorophenyl derivative. docbrown.info The analysis of acetaldehyde derivatives, such as their 2,4-dinitrophenylhydrazones, also provides insight into common fragmentation behaviors. researchgate.net

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Formula |

| 188 | Molecular Ion [M]⁺• | [C₈H₆Cl₂O]⁺• |

| 187 | [M-H]⁺ | [C₈H₅Cl₂O]⁺ |

| 159 | [M-CHO]⁺ | [C₇H₅Cl₂]⁺ |

| 124 | [C₆H₃Cl]⁺ | [C₆H₃Cl]⁺ |

| 29 | [CHO]⁺ | [CHO]⁺ |

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and crystal packing. For this compound, which may exist as a solid at certain temperatures, X-ray diffraction analysis would yield its exact solid-state conformation.

Currently, there is no publicly available crystal structure data for this compound in crystallographic databases. However, the analysis of related structures demonstrates the power of this technique. Should a suitable single crystal of the compound be grown, X-ray diffraction would reveal how the dichlorophenyl ring and the acetaldehyde group are oriented relative to each other and how the molecules pack in the crystal lattice, influenced by intermolecular forces such as dipole-dipole interactions and van der Waals forces.

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic methods are central to separating this compound from impurities and for its quantitative determination. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed techniques.

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds. While this compound possesses some volatility, direct GC analysis of aldehydes can be challenging due to their reactivity and potential for thermal degradation or polymerization in the hot injector port. nih.gov

For successful GC analysis, a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5MS), is typically used. epa.gov Temperature programming would be employed to ensure adequate separation from other components. Detection is commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for enhanced selectivity and identification. To overcome the challenges associated with direct analysis, derivatization is frequently employed. nih.gov

HPLC is a versatile technique that is often preferred for the analysis of less volatile or thermally sensitive compounds. For aldehydes, reversed-phase HPLC (RP-HPLC) is the most common mode. nih.gov

A typical RP-HPLC setup for analyzing this compound or its derivatives would involve:

Column: A C18 or C8 stationary phase. ijcpa.inresearchgate.net

Mobile Phase: A mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. asianpubs.orgnih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve good resolution and reasonable analysis times. nih.gov

Detection: A UV-Vis detector is commonly used, set to a wavelength where the analyte or its derivative absorbs strongly. ijcpa.inscioninstruments.com For instance, the dichlorophenyl group provides strong UV absorbance.

As with GC, the reactivity of the aldehyde group can lead to poor peak shapes and instability. Therefore, derivatization is a crucial step in many HPLC methods for aldehydes. nih.govijcpa.in

Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a given analytical method. For aldehydes like this compound, derivatization is used to increase stability, improve chromatographic behavior, and enhance detector response. nih.govacs.orglibretexts.org

The primary target for derivatization is the reactive carbonyl group. Common strategies include:

Reaction with Hydrazines: Reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with aldehydes to form stable hydrazone derivatives. nih.govijcpa.innih.gov These derivatives are brightly colored and have strong UV absorbance, making them ideal for HPLC-UV detection. researchgate.netscioninstruments.com

Reaction with Hydroxylamine Reagents: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common derivatizing agent for GC analysis. It reacts with aldehydes to form oximes that are highly responsive to an Electron Capture Detector (ECD). nih.gov

Reaction with Amines: Reagents such as Girard's reagents (Girard-T or Girard-P) introduce a quaternary ammonium (B1175870) group, creating a charged derivative that can be useful for LC-MS analysis. nih.govcdc.gov Other amine-containing reagents like D-cysteine can also be used to form stable thiazolidine (B150603) derivatives. researchgate.net

These strategies convert the volatile and reactive this compound into a more robust derivative, facilitating its accurate and sensitive analysis by GC or HPLC.

Table 3: Common Derivatization Reagents for Aldehyde Analysis

| Derivatizing Agent | Abbreviation | Resulting Derivative | Typical Analytical Technique |

| 2,4-Dinitrophenylhydrazine | DNPH | Hydrazone | HPLC-UV nih.govijcpa.in |

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine | PFBHA | Oxime | GC-ECD/MS nih.gov |

| Girard's Reagent T | - | Hydrazone (cationic) | LC-MS nih.govcdc.gov |

| D-cysteine | - | Thiazolidine carboxylic acid | LC-MS researchgate.net |

| 4-hydrazinobenzoic acid | HBA | Hydrazone | HPLC-UV nih.gov |

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculation Methods

The theoretical examination of 2-(3,4-Dichlorophenyl)acetaldehyde is primarily conducted using quantum chemical calculation methods. These methods, grounded in the principles of quantum mechanics, allow for the approximation of the Schrödinger equation for this multi-electron system, providing valuable data on its molecular and electronic structure. nih.gov The two principal approaches utilized in such studies are Density Functional Theory (DFT) and Hartree-Fock (HF) theory. nih.gov

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying substituted aromatic compounds due to its favorable balance of accuracy and computational cost. reddit.com For a molecule like this compound, DFT calculations would typically involve hybrid functionals such as B3LYP or B3PW91. researchgate.netdergipark.org.tr These functionals incorporate a portion of the exact exchange from Hartree-Fock theory with various exchange and correlation functionals. reddit.com

DFT methods are employed to optimize the molecular geometry, predict vibrational frequencies, and calculate a variety of electronic properties. nih.gov The choice of functional is critical and is often validated by comparing calculated results with any available experimental data for similar compounds. nih.gov For instance, studies on other chlorinated aromatic aldehydes have successfully used DFT to elucidate their electronic characteristics and reactivity. consensus.app

The Hartree-Fock (HF) method is a fundamental ab initio approach that solves the Schrödinger equation without empirical parameterization, although it does so by approximating the electron-electron interactions. nih.gov While HF theory is computationally more demanding than some DFT methods and neglects electron correlation, it serves as a crucial starting point for more advanced calculations. reddit.com

In the study of this compound, HF calculations would provide a baseline understanding of its electronic structure. nih.gov Comparing HF results with those from DFT can offer insights into the effects of electron correlation on the molecule's properties. nih.gov For many systems, HF provides a good qualitative description of the electronic structure and is often used in conjunction with other methods for a more comprehensive analysis. chalcogen.ro

The accuracy of both DFT and HF calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. For molecules containing chlorine atoms, such as this compound, it is common to use Pople-style basis sets like 6-31G(d,p) or 6-311G(d,p). dergipark.org.trallsubjectjournal.com The inclusion of polarization functions (d,p) is essential for accurately describing the bonding involving non-hydrogen atoms and for calculating properties like dipole moments and polarizabilities. allsubjectjournal.com

For more precise calculations, especially for electronic properties, larger basis sets incorporating diffuse functions, such as 6-311++G(d,p), may be employed. researchgate.net The selection of the basis set represents a trade-off between computational expense and the desired accuracy of the results. arxiv.org All calculations are typically performed to find the molecule's minimum energy conformation. nih.gov

Electronic Structure and Reactivity Descriptors

The electronic structure of this compound can be further elucidated through the analysis of various reactivity descriptors derived from the quantum chemical calculations. These descriptors provide a quantitative measure of the molecule's reactivity and stability.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a pivotal role in a molecule's chemical reactivity. nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized primarily on the dichlorophenyl ring, while the LUMO would likely be centered on the acetaldehyde (B116499) moiety, facilitating electrophilic and nucleophilic attacks, respectively.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 |

The data in this table are representative values based on computational studies of structurally similar aromatic aldehydes and are intended for illustrative purposes.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of bonding within a molecule. dergipark.org.tr It provides a detailed picture of the Lewis-type (bonding, lone pair) and non-Lewis-type (antibonding, Rydberg) orbitals. By examining the interactions between filled donor NBOs and empty acceptor NBOs, one can quantify the hyperconjugative interactions and charge transfer that contribute to the molecule's stability. nih.gov

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| π(C=C) of ring | π(C=C) of ring | 15 - 25 |

| LP(O) of aldehyde | σ(C-C) | 1 - 5 |

| LP(Cl) | σ*(C-C) of ring | 0.5 - 2 |

The data in this table are representative values based on computational studies of structurally similar substituted benzenes and are intended for illustrative purposes.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red and yellow regions indicate negative electrostatic potential, highlighting areas prone to electrophilic attack, while blue regions denote positive potential, indicating sites susceptible to nucleophilic attack.

For aromatic aldehydes and chlorinated phenyl compounds, MEP analyses consistently show regions of negative potential around the oxygen atom of the carbonyl group due to its high electronegativity. Conversely, the hydrogen atom of the aldehyde group and the aromatic protons exhibit positive potential. In the case of this compound, the dichlorinated phenyl ring would also influence the MEP surface. The electron-withdrawing nature of the chlorine atoms would lead to a more positive electrostatic potential on the phenyl ring, particularly at the carbon atoms bonded to the chlorines.

A study on 3-{(E)-[(3,4-dichlorophenyl)imino]methyl}benzene-1,2-diol, a molecule with a similar dichlorophenyl group, demonstrated that higher negative values of MEP are concentrated in specific zones, indicating a strong attraction for positively charged species. researchgate.net For this compound, the most negative region is expected to be localized on the carbonyl oxygen atom, making it a primary site for electrophilic interactions. The aldehydic proton and the aromatic ring would be the most electropositive regions, susceptible to nucleophilic attack.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Characteristics for this compound (based on analogous compounds)

| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |

| Carbonyl Oxygen | Highly Negative (Red/Yellow) | Site for Electrophilic Attack |

| Aldehydic Hydrogen | Positive (Blue) | Site for Nucleophilic Attack |

| Phenyl Ring | Generally Positive | Influenced by electron-withdrawing Cl atoms |

| Chlorine Atoms | Slightly Negative | --- |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule, which in turn dictates its biological activity and physical properties. For this compound, the primary focus of conformational analysis would be the rotation around the C-C bond connecting the phenyl ring and the acetaldehyde moiety.

Studies on substituted phenylacetaldehydes have utilized nuclear magnetic resonance (NMR) spectroscopy and computational methods to determine the preferred conformations. msu.edu These studies often reveal that the molecule adopts a conformation that minimizes steric hindrance between the substituents on the phenyl ring and the aldehyde group. For this compound, the molecule likely exists as a mixture of conformers, with the most stable ones having the aldehyde group oriented to reduce steric clash with the chlorine atoms.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule in different environments, such as in solution. MD simulations on related compounds, like dichlorodiphenyltrichloroethane (DDT), have been used to understand their interactions with biological systems. unesp.br For this compound, MD simulations could reveal how the molecule interacts with water or other solvents, and how its conformation changes over time. These simulations can also help in understanding the stability of different conformers and the energy barriers between them.

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic parameters such as NMR chemical shifts and IR vibrational frequencies. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

For this compound, DFT calculations could be employed to predict its ¹H and ¹³C NMR spectra. The accuracy of such predictions has been demonstrated for a wide range of organic molecules, including substituted benzenes and heterocyclic compounds. rsc.orgacs.org The predicted chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atoms and the carbonyl group. For instance, the carbon atoms attached to the chlorine atoms are expected to have significantly different chemical shifts compared to the other aromatic carbons.

Similarly, the infrared (IR) spectrum of this compound can be predicted computationally. Theoretical IR spectra for related molecules, such as acetaldehyde and its derivatives, have been successfully calculated and used to interpret experimental data. researchgate.net The predicted IR spectrum for this compound would show characteristic peaks for the C=O stretching of the aldehyde group, C-H stretching of the aldehyde and aromatic ring, and C-Cl stretching vibrations. Recent advancements in machine learning have also shown promise in accurately predicting IR spectra from molecular structures. nih.govarxiv.org

Table 2: Predicted Spectroscopic Data for this compound (based on analogous compounds)

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | Signals for aldehydic proton, aromatic protons with distinct splitting patterns due to dichlorosubstitution. |

| ¹³C NMR | Resonances for carbonyl carbon, aromatic carbons (with downfield shifts for carbons attached to Cl). |

| IR Spectroscopy | Strong C=O stretching band, aromatic C-H stretching, C-Cl stretching bands. |

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This allows for the identification of transition states, intermediates, and the calculation of activation energies.

For this compound, computational studies could investigate various reactions, such as its oxidation or reduction. For example, the oxidation of aldehydes to carboxylic acids is a common transformation. A theoretical investigation into the atmospheric oxidation of fluorene, another aromatic compound, revealed the detailed mechanism involving OH radicals. nih.gov A similar approach could be applied to study the oxidation of this compound.

Furthermore, computational studies on the thermal decomposition of diazo aldehydes have shown how substituent groups influence the reaction mechanism and rate. ikprress.org While not directly applicable to all reactions of this compound, these studies highlight the capability of computational methods to dissect complex reaction pathways. For instance, a computational study on the hydrogenation of acetaldehyde on a birnessite surface discovered a new solvent-cocatalyzed mechanism, which would have been difficult to identify through experimental means alone. acs.org Such computational approaches could be employed to explore the reactivity of the aldehyde group in this compound in various chemical transformations.

Advanced Applications and Future Research Perspectives

Role as an Advanced Building Block in Complex Organic Synthesis

2-(3,4-Dichlorophenyl)acetaldehyde is a valuable organic building block, serving as a key precursor in the synthesis of complex molecular architectures, most notably in the pharmaceutical industry. Its utility is prominently demonstrated in the industrial synthesis of Sertraline, the active ingredient in the widely prescribed antidepressant Zoloft®. In this multi-step synthesis, a derivative of the dichlorophenyl moiety is crucial for constructing the final tetracyclic structure of the drug.

A critical step in the commercial production of Sertraline involves the condensation reaction between 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (Sertralone) and monomethylamine to form an intermediate known as sertraline imine, N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine. This reaction is a pivotal point where the dichlorophenyl group, originating from precursors like this compound, is incorporated into the core structure. The subsequent stereoselective reduction of this imine yields the racemic cis-isomer, which is then resolved to isolate the desired (1S, cis)-enantiomer of Sertraline. rsc.org

The versatility of the 2-(3,4-dichlorophenyl) moiety extends beyond Sertraline. Research into novel opioid kappa agonists has utilized 2-(3,4-dichlorophenyl)acetic acid, a closely related derivative, to synthesize a series of potent N-[2-(1-pyrrolidinyl)ethyl]acetamides. In these structures, the dichlorophenyl group is a key pharmacophoric element, contributing to the molecule's ability to bind to opioid receptors. The synthesis of the most potent compound in this series, 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl] acetamide, showcases the role of this building block in creating complex molecules with specific biological activities.

Furthermore, the reactive aldehyde group of this compound makes it a suitable substrate for various carbon-carbon bond-forming reactions, enabling the construction of diverse heterocyclic and polycyclic frameworks. Its application in multi-component reactions, such as the Biginelli or Hantzsch reactions, allows for the rapid assembly of complex structures like dihydropyrimidinones and dihydropyridines from simple precursors. iucr.orgnih.gov These reactions highlight the compound's potential in combinatorial chemistry and drug discovery for creating libraries of novel compounds.

Development of Novel Derivatization and Functionalization Strategies

The aldehyde functional group in this compound is a prime site for chemical modification, allowing for a wide array of derivatization and functionalization strategies. These transformations are essential for creating new molecular entities with tailored properties and for analytical purposes.

Derivatization is a common technique to modify a compound to enhance its detection and analysis, particularly in chromatography. organic-chemistry.org For aldehydes like this compound, a standard method involves reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH). This reaction produces a stable, colored 2,4-dinitrophenylhydrazone derivative, which can be readily quantified using High-Performance Liquid Chromatography (HPLC) with UV-Vis detection. wikipedia.orgdiva-portal.org This strategy is crucial for quality control and metabolic studies where precise quantification of the aldehyde is necessary.

Beyond analytical derivatization, the functionalization of the aldehyde group opens up a vast landscape of synthetic possibilities for creating more complex molecules. Key reactions include:

Wittig Reaction : This reaction transforms the aldehyde into an alkene by reacting it with a phosphorus ylide (Wittig reagent). wikipedia.orglibretexts.org This allows for the controlled formation of a carbon-carbon double bond, with stereoselectivity (E or Z isomer) often dictated by the nature of the ylide used. organic-chemistry.orgwikipedia.org This is a powerful tool for extending the carbon chain and introducing new functionalities.

Aldol (B89426) Condensation : this compound can react with ketones or other aldehydes in the presence of a base or acid catalyst to form β-hydroxy carbonyl compounds. wikipedia.orgmasterorganicchemistry.com Subsequent dehydration often occurs, especially with heating, to yield an α,β-unsaturated carbonyl compound. masterorganicchemistry.commagritek.com This reaction is a fundamental method for forming new carbon-carbon bonds. libretexts.org

Reductive Amination : This process involves the reaction of the aldehyde with an amine to form an imine, which is then reduced in situ to a more stable amine. This is a highly versatile method for synthesizing substituted amines, which are prevalent in many biologically active compounds. rsc.org

Knoevenagel Condensation : This reaction involves the condensation of the aldehyde with active methylene (B1212753) compounds (e.g., malonic esters, cyanoacetates) in the presence of a weak base, leading to the formation of a new carbon-carbon double bond. This is a key step in the synthesis of various substituted alkenes and heterocyclic compounds.

Recent research has also explored enzymatic and computational approaches to guide functionalization. For instance, norcoclaurine synthases have been shown to accept α-substituted aldehydes, including various phenylacetaldehydes, to produce chiral tetrahydroisoquinoline products. acs.org Additionally, computational studies using Density Functional Theory (DFT) have been employed to investigate the transition states and regioselectivity of reactions involving phenylacetaldehyde (B1677652) derivatives, such as 1,3-dipolar cycloadditions, providing insights for designing novel synthetic pathways. researchgate.net

| Reaction Type | Reactant | Product Type | Significance |

|---|---|---|---|

| Wittig Reaction | Phosphorus Ylide | Alkene | Forms C=C bond with defined stereochemistry. wikipedia.orglibretexts.org |

| Aldol Condensation | Enolate (from ketone/aldehyde) | α,β-Unsaturated Carbonyl | Classic C-C bond formation. wikipedia.orgmasterorganicchemistry.com |

| Reductive Amination | Amine + Reducing Agent | Substituted Amine | Versatile synthesis of amines. rsc.org |

| Knoevenagel Condensation | Active Methylene Compound | Substituted Alkene | Synthesis of functionalized alkenes. |

Sustainable Synthesis Approaches and Green Chemistry Principles

The synthesis of this compound and its subsequent use in manufacturing, particularly for high-volume pharmaceuticals like Sertraline, have been focal points for the application of green chemistry principles. The goal is to develop synthetic routes that are more efficient, produce less waste, and use less hazardous materials.

A significant advancement in this area was recognized by the Presidential Green Chemistry Challenge Award, which honored Pfizer for its redesigned synthesis of Sertraline. researchgate.net The original process involved a multi-step sequence that used hazardous materials and generated significant waste. The improved "combined" process streamlined a three-step sequence into a single, efficient step performed in a single solvent (ethanol). researchgate.net This innovation eliminated the use of titanium tetrachloride (TiCl4), a hazardous and water-sensitive reagent, which was previously used as a dehydrating agent in the imine formation step. masterorganicchemistry.com The new process avoids the generation of titanium dioxide solid waste and significantly reduces the use of other raw materials. masterorganicchemistry.com

Key aspects of the greener synthesis relevant to the use of this compound precursors include:

Elimination of Hazardous Reagents : Replacing reagents like titanium tetrachloride with a process that drives the reaction equilibrium in a benign solvent like ethanol enhances both environmental safety and worker safety. masterorganicchemistry.com

Catalysis : The implementation of a more selective palladium catalyst in the reduction step of the sertraline imine minimized the formation of impurities. researchgate.net This reduces the need for extensive purification steps and reprocessing, saving energy and materials.

Solvent Choice : The use of ethanol as a single solvent for multiple steps simplifies the process, reduces solvent waste, and makes recovery and recycling easier.

Further research into green synthetic methods explores the use of novel catalysts and alternative reaction media. For instance, the use of deep eutectic solvents (DES), which are biodegradable and have low vapor pressure, has been investigated as a green alternative to volatile organic solvents in N-alkylation/acylation reactions for synthesizing complex heterocyclic structures. mdpi.com Similarly, the development of magnetically recyclable bionanocatalysts, such as starch-supported copper ferrite, for multi-component reactions offers a pathway for efficient catalyst recovery and reuse, aligning with green chemistry principles. youtube.com These approaches represent the future direction for the sustainable synthesis and application of building blocks like this compound.

Methodological Advancements in Characterization and Computational Chemistry

The precise characterization of this compound and its derivatives is crucial for confirming their structure, purity, and for understanding their reactivity. Modern analytical techniques, coupled with computational chemistry, provide a powerful toolkit for in-depth molecular analysis.

Spectroscopic Characterization: Standard spectroscopic methods are employed to elucidate the structure of this compound and its reaction products.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR spectroscopy would provide characteristic signals for the aldehydic proton (typically in the 9-10 ppm region), the methylene (CH2) protons adjacent to the carbonyl group, and the protons on the dichlorophenyl ring, with their specific splitting patterns revealing their connectivity. youtube.comnih.gov 13C NMR would show distinct peaks for the carbonyl carbon (around 190-210 ppm), the methylene carbon, and the carbons of the aromatic ring. youtube.com

Infrared (IR) Spectroscopy : The IR spectrum would be dominated by a strong absorption band for the C=O stretch of the aldehyde group, typically found around 1720-1740 cm-1. Other characteristic peaks would correspond to C-H bonds of the aromatic ring and the alkyl chain, as well as C-Cl bonds.

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, which helps in confirming its identity and elemental composition.

Computational Chemistry: Computational methods are increasingly used to predict and understand the properties of molecules, complementing experimental data.

Density Functional Theory (DFT) : DFT calculations are a powerful tool for optimizing the molecular geometry and predicting spectroscopic properties (like vibrational frequencies for IR and NMR chemical shifts) of molecules. researchgate.net These calculations can help in assigning experimental spectra and understanding the electronic structure, such as the distribution of electron density and the locations of frontier molecular orbitals (HOMO and LUMO), which are key to predicting reactivity. libretexts.org

Conformational Analysis : For flexible molecules, computational methods can be used to determine the relative energies of different spatial arrangements (conformers). The concept of conformation, arising from rotation around single bonds, is fundamental to understanding a molecule's shape and properties. pdx.edunrochemistry.com For derivatives of this compound, conformational analysis can predict the most stable arrangement of the dichlorophenyl ring relative to the rest of the molecule, which can influence its reactivity and biological activity. nih.gov

Reaction Mechanism Studies : Computational chemistry can be used to model reaction pathways, calculate activation energies, and visualize the structures of transition states. researchgate.net This provides valuable insights into reaction mechanisms, helping to explain observed product distributions and guiding the design of more efficient synthetic routes.

These advanced methodologies provide a comprehensive understanding of the structural, electronic, and reactive properties of this compound, facilitating its effective use in synthesis and research.

Environmental Impact Assessment and Remediation Research

As an organochlorine compound, this compound warrants consideration of its potential environmental impact due to the persistence and toxicity often associated with this class of chemicals. Chlorinated aromatic compounds can enter the environment through industrial discharge and waste, and their fate is governed by various physical, chemical, and biological processes. diva-portal.org

Environmental Fate: The environmental behavior of chlorinated organic pollutants is complex. They are generally persistent and can be difficult to degrade naturally. Once released, they can be found in various environmental compartments, including air, water, and soil. diva-portal.org The primary natural transformation pathways include atmospheric oxidation and photolysis in water, often initiated by hydroxyl radicals (•OH). However, complete degradation can be challenging.

Biodegradation: Microbial degradation is a key process for the natural attenuation of organochlorine pollutants in soil and water. Research on related compounds, such as the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), provides a model for the potential biodegradation of this compound. The microbial breakdown of 2,4-D typically involves a series of enzymatic steps:

Side-chain cleavage : An initial step often involves the removal of the acetic acid side chain to form 2,4-dichlorophenol (2,4-DCP). acs.org

Hydroxylation : The resulting dichlorophenol is hydroxylated to form a dichlorocatechol. acs.org

Ring Cleavage : The aromatic ring is then opened by dioxygenase enzymes, leading to further degradation into smaller molecules that can enter central metabolic pathways like the tricarboxylic acid (TCA) cycle. acs.org

Several bacterial strains, including species of Pseudomonas, Cupriavidus, and Arthrobacter, have been identified that are capable of degrading chlorinated aromatic compounds through these pathways. organic-chemistry.orgacs.org

Remediation Technologies: Due to the persistence of organochlorine compounds, various remediation strategies have been developed to treat contaminated sites. These methods can be broadly categorized as physical, chemical, and biological. wikipedia.org

| Method Type | Technique | Description |

|---|---|---|

| Physical | Adsorption | Uses materials like activated carbon to bind and remove pollutants from water or air. wikipedia.org |

| Physical | Membrane Separation | Utilizes semi-permeable membranes to filter out contaminants. wikipedia.org |

| Chemical | Advanced Oxidation Processes (AOPs) | Generates highly reactive species like hydroxyl radicals to chemically degrade pollutants. |

| Chemical | Reduction | Uses reducing agents like zero-valent iron to convert organochlorines into less harmful substances. wikipedia.org |

| Biological | Bioremediation | Utilizes microorganisms to break down pollutants into non-toxic substances. wikipedia.org |

| Biological | Phytoremediation | Uses plants to absorb, accumulate, and degrade contaminants from soil and water. wikipedia.org |